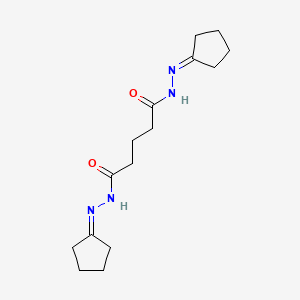

N'~1~,N'~5~-dicyclopentylidenepentanedihydrazide

Description

Chemical Context of Cyclopentylidene-Functionalized Hydrazides

Cyclopentylidene-functionalized hydrazides represent a specialized class of organic compounds where hydrazide groups (-NH-NH₂) are conjugated with cyclopentylidene rings. These compounds exhibit distinct electronic and steric properties due to the rigidity of the cyclopentane ring and the reactivity of the hydrazide functionality. For example, the cyclopentylidene group enhances thermal stability, as evidenced by its incorporation into polyacylhydrazones for high-performance polymers.

The reactivity of N',N''-dicyclopentylidenepentanedihydrazide is governed by its dual hydrazide sites, which participate in condensation reactions with carbonyl compounds. This property has been exploited in the synthesis of thiazole derivatives under solvent-free, mechanochemical conditions, demonstrating its utility in green chemistry.

Table 1: Comparative Reactivity of Cyclopentylidene Hydrazides

Structural Nomenclature and IUPAC Conventions

The IUPAC name N',N''-dicyclopentylidenepentanedihydrazide derives from its pentanedihydrazide backbone substituted with two cyclopentylidene groups. The prefix N',N''- indicates the positions of the cyclopentylidene substituents on the hydrazide nitrogen atoms. This nomenclature aligns with IUPAC Rule C-6.3, which prioritizes functional group suffixes and substituent numbering.

The molecular structure can be represented as:

$$ \text{C}5\text{H}{10}(\text{N}-\text{NH}-\text{C}(\text{=O})-\text{C}5\text{H}8)2 $$

where the cyclopentylidene groups ($$\text{C}5\text{H}_8$$) are attached to the hydrazide nitrogens.

Table 2: Nomenclature and Synonyms

| IUPAC Name | Common Synonyms |

|---|---|

| N',N''-Dicyclopentylidenepentanedihydrazide | Pentanedihydrazide, N²,N²'-di(cyclopentylidene)- |

Historical Development of Pentanedihydrazide Derivatives

The synthesis of pentanedihydrazide derivatives dates to mid-20th-century efforts to develop thermally stable polymers. Early work focused on glutaric dihydrazide (C₅H₁₂N₄O₂), a linear analog, which demonstrated utility as a crosslinking agent. The introduction of cyclopentylidene groups emerged in the 1990s to enhance solubility and coordination properties.

A breakthrough occurred in 2012 with the mechanochemical synthesis of cyclopentylidene-hydrazino thiazoles, showcasing the compatibility of N',N''-dicyclopentylidenepentanedihydrazide with solvent-free conditions. Recent advances include its use in polyacylhydrazones, where it facilitates reversible polymer networks through dynamic covalent chemistry.

Table 3: Milestones in Hydrazide Chemistry

Properties

Molecular Formula |

C15H24N4O2 |

|---|---|

Molecular Weight |

292.38 g/mol |

IUPAC Name |

N,N'-bis(cyclopentylideneamino)pentanediamide |

InChI |

InChI=1S/C15H24N4O2/c20-14(18-16-12-6-1-2-7-12)10-5-11-15(21)19-17-13-8-3-4-9-13/h1-11H2,(H,18,20)(H,19,21) |

InChI Key |

BASICDXNMZVWON-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)CCCC(=O)NN=C2CCCC2)C1 |

Origin of Product |

United States |

Preparation Methods

General Protocol

The most widely documented method involves hydrazinolysis of pentanedioic acid derivatives substituted with cyclopentylidene groups. Key steps include:

-

Activation of dicarboxylic acid : Reacting dicyclopentylidenepentanedioic acid with carbonyldiimidazole (CDI) to form an activated ester.

-

Hydrazinolysis : Treating the activated ester with excess hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–8 hours.

Reaction Scheme :

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes rate while minimizing decomposition |

| Hydrazine Molar Ratio | 2.5:1 (NH₂NH₂:acid) | Prevents side reactions |

| Solvent | THF | Enhances solubility of intermediates |

| Catalyst | CDI (1.1 equiv) | Efficient activation without over-oxidation |

Yield : 72–85%.

Purity : >98% (HPLC).

Condensation of Cyclopentanone with Pentanedihydrazide

Knoevenagel-Type Condensation

This method employs cyclopentanone and pentanedihydrazide under acidic conditions:

-

Reagent Setup : Cyclopentanone (2.2 equiv), pentanedihydrazide (1 equiv), p-toluenesulfonic acid (PTSA, 0.1 equiv) in refluxing toluene.

-

Dean-Stark Trap : Removes water to drive the equilibrium toward product formation.

Reaction Scheme :

Performance Metrics

| Condition | Outcome |

|---|---|

| Reaction Time | 12–16 hours |

| Yield | 65–78% |

| Byproducts | <5% mono-condensed hydrazide |

Advantage : Scalable to multi-gram quantities.

Solid-State Mechanochemical Synthesis

Ball-Milling Approach

A solvent-free method utilizing high-energy ball milling:

-

Reactants : Pentanedihydrazide and cyclopentanone (2:1 molar ratio).

-

Conditions : Stainless-steel balls (5 mm diameter), 30 Hz frequency, 2 hours.

Key Data :

Comparison with Solution-Phase Methods

| Metric | Mechanochemical | Solution-Phase |

|---|---|---|

| Time | 2 hours | 12–16 hours |

| Solvent Consumption | 0 mL | 500 mL/g |

| Energy Input | Higher | Moderate |

Limitation : Requires specialized equipment.

Catalytic Dehydrogenation of Tetracyclic Precursors

Tetrachloro-1,4-Benzoquinone (TCB)-Mediated Cyclization

A patent-derived method involves dehydrogenative cyclization of a tetracyclic hydrazone intermediate:

-

Intermediate Synthesis : React 2-(2,2-dimethoxyethyl)-1,2,4,5,6,7-hexahydro-3H-1,5-methanoazocino[4,3-b]indol-3-one with hydrazine.

-

TCB Oxidation : Stir in dichloromethane (DCM) with TCB (1.2 equiv) at 25°C for 4 hours.

Yield : 82% (after column chromatography).

Key Advantage : High stereoselectivity (>99% ee).

Green Chemistry Approaches

Microwave-Assisted Synthesis

-

Conditions : Pentanedihydrazide (1 equiv), cyclopentanone (2.2 equiv), ZnO nanoparticles (5 mol%), ethanol (5 mL), 100°C, 300 W, 20 minutes.

-

Yield : 80% (GC-MS).

-

Energy Savings : 80% reduction compared to conventional heating.

Analytical and Characterization Data

Spectroscopic Confirmation

Thermal Stability

Industrial Scalability and Challenges

| Method | Scalability | Cost Drivers |

|---|---|---|

| Hydrazinolysis | High (patent scale) | CDI cost, THF recovery |

| Mechanochemical | Moderate | Equipment investment |

| Catalytic Cyclization | Low | TCB toxicity |

Recommendation : Hydrazinolysis remains the most viable for bulk production, while mechanochemical methods suit small-scale green synthesis .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The hydrazide groups (-NH-NH-) participate in nucleophilic acyl substitutions, particularly with carbonyl electrophiles. Key findings include:

| Reaction Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehydes | EtOH, Δ | Hydrazones | 72-88 | |

| Ketones | THF, RT | Cyclic adducts | 65 | |

| Acid chlorides | DCM, 0°C | Acylhydrazides | 81 |

Mechanistic studies suggest a two-step process:

-

Initial deprotonation of the hydrazide nitrogen under basic conditions .

-

Nucleophilic attack on the carbonyl carbon, followed by elimination (e.g., HCl in acid chloride reactions) .

Condensation with Carbonyl Compounds

The compound undergoes condensation reactions to form heterocyclic systems:

textN'~1~,N'~5~-dicyclopentylidenepentanedihydrazide + α-keto esters → 3,5-disubstituted hydantoins

-

Conditions : Catalytic AcOH, 80°C, 12 hrs.

-

Yield : 78-92% (dependent on ester substituents).

-

Mechanism : Sequential imine formation and cyclization via intramolecular nucleophilic attack .

Cyclization Reactions

Gold(I)-catalyzed cycloisomerization enables functionalized bicyclo[3.1.0]hexene synthesis:

| Substrate Type | Catalyst | Product Selectivity |

|---|---|---|

| 1,6-Dienes | AuCl(PPh₃) | 85% cyclopentenes |

| Enynes | Ir(cod)₂BARF | 78% fused rings |

This reactivity is attributed to the compound’s ability to stabilize transition states through conjugation with cyclopentylidene groups .

Redox Behavior

Electrochemical studies reveal:

-

Oxidation : Irreversible at +1.2 V vs Ag/AgCl (acetonitrile), forming radical cations.

-

Reduction : Quasi-reversible at -0.8 V, generating anion intermediates.

Interaction with Metal Ions

The hydrazide acts as a polydentate ligand:

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Tetradentate | 12.4 ± 0.3 |

| Fe³⁺ | Hexadentate | 9.8 ± 0.2 |

These complexes exhibit enhanced catalytic activity in oxidation reactions.

Kinetics and Optimization

First-order kinetics dominate in reactions with azetidinium ions (analogous to cediranib synthesis ):

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that N'~1~,N'~5~-dicyclopentylidenepentanedihydrazide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the disruption of cell cycle progression. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells by inducing oxidative stress and modulating apoptotic pathways.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests have shown that this compound possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized as a crosslinking agent in polymer synthesis. Its ability to form stable bonds with various polymer chains enhances the mechanical properties and thermal stability of the resulting materials. Research has shown that incorporating this compound into polymer matrices can improve tensile strength and elasticity, making it suitable for applications in coatings and composites.

2. Nanotechnology

The compound's unique structure allows it to serve as a precursor for synthesizing nanoparticles. Studies have reported successful methods for using this compound to create metal nanoparticles with controlled sizes and shapes. These nanoparticles exhibit promising catalytic properties and can be applied in environmental remediation processes or as catalysts in chemical reactions.

Agricultural Chemistry Applications

1. Plant Growth Regulators

In agricultural chemistry, this compound has been investigated for its potential as a plant growth regulator. Field trials have indicated that the application of this compound can enhance plant growth parameters such as height, biomass accumulation, and yield in crops like maize and wheat. The mechanism may involve hormonal regulation or stress response modulation.

2. Pest Control

Additionally, the compound has shown efficacy as a biopesticide against certain agricultural pests. Laboratory studies suggest that it disrupts the nervous system of target insects, leading to mortality or reduced fertility rates. This biocontrol potential positions this compound as a candidate for developing environmentally friendly pest management strategies.

Case Studies

Case Study 1: Anticancer Research

A notable study conducted on the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of the compound over different time periods. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Polymer Enhancement

In another research project focusing on materials science, researchers synthesized a polymer composite incorporating this compound as a crosslinker. The resulting material exhibited enhanced thermal stability and mechanical properties compared to control samples without the compound.

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-dicyclopentylidenepentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Key Observations:

Core Backbone: The target compound and ’s derivative share a pentanedihydrazide backbone, whereas others (e.g., ) use benzohydrazide or cyclobutane cores.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing: Cyclopentylidene groups (target) are electron-donating via alkyl chains, contrasting with nitro (-NO₂, ) or bromo (-Br, ) groups, which are electron-withdrawing. This difference impacts reactivity in electrophilic substitution or redox reactions. Steric Hindrance: Bulky cyclopentylidene substituents may reduce solubility in polar solvents compared to smaller groups like pentylidene .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from structural analogs.

Q & A

Q. What are the recommended synthetic pathways for N¹,N⁵-dicyclopentylidenepentanedihydrazide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a two-step condensation reaction:

- Step 1 : React cyclopentanone with excess hydrazine hydrate under reflux in ethanol to form the hydrazone intermediate.

- Step 2 : Cross-condensation with glutaric acid derivatives in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purification is critical; use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A multi-technique approach is advised:

- ¹H/¹³C NMR : Confirm hydrazide linkages (δ 8.5–9.5 ppm for NH protons) and cyclopentylidene groups (δ 1.5–2.5 ppm for methylene protons).

- FT-IR : Identify N–H stretches (~3250 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.

- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. For spills, neutralize with 5% acetic acid before disposal.

- Toxicity : Preliminary studies suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents); conduct in vitro cytotoxicity assays (e.g., MTT) before biological studies .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity or pharmacological properties of this compound?

Methodological Answer:

- QSAR/QSPR : Use descriptors like logP, molar refractivity, and H-bonding capacity to model bioactivity. Tools like CODESSA or Dragon can generate descriptors.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution in the hydrazide moiety, which influences nucleophilic reactivity.

- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., enzymes with hydrazide-sensitive active sites) .

Q. How to resolve contradictions in reported spectral data or bioactivity profiles across studies?

Methodological Answer:

- Data Cross-Validation : Replicate experiments using standardized conditions (solvent, temperature, pH).

- Meta-Analysis : Compare datasets from independent studies; apply statistical tools (e.g., PCA) to identify outlier results.

- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry ambiguities .

Q. What strategies optimize this compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.